N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride
CAS No.: 1246819-71-5
Cat. No.: VC0015174
Molecular Formula: C18H29ClN2O4
Molecular Weight: 372.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246819-71-5 |
|---|---|
| Molecular Formula | C18H29ClN2O4 |
| Molecular Weight | 372.89 |
| IUPAC Name | 3-(dibutylamino)propyl 4-nitrobenzoate;hydrochloride |
| Standard InChI | InChI=1S/C18H28N2O4.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-24-18(21)16-8-10-17(11-9-16)20(22)23;/h8-11H,3-7,12-15H2,1-2H3;1H |
| Standard InChI Key | JFGSAWGNHBLSIK-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Physical Properties
N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride is a well-defined chemical compound with established identification parameters and physical characteristics. The fundamental chemical identity information is presented in Table 1.
Table 1: Chemical Identity of N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride
| Parameter | Information |
|---|---|
| CAS Number | 1246819-71-5 |
| Molecular Formula | C18H29ClN2O4 |
| Molecular Weight | 372.89 g/mol |
| IUPAC Name | 3-(dibutylamino)propyl 4-nitrobenzoate;hydrochloride |
| Standard InChI | InChI=1S/C18H28N2O4.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-24-18(21)16-8-10-17(11-9-16)20(22)23;/h8-11H,3-7,12-15H2,1-2H3;1H |
| Standard InChIKey | JFGSAWGNHBLSIK-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N+[O-].Cl |
The physical properties of this compound provide essential information for its handling and application in laboratory settings, as outlined in Table 2.
Table 2: Physical Properties of N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride
| Property | Description |
|---|---|
| Appearance | Off-White Solid |
| Melting Point | 129-130°C |
| Solubility | Dichloromethane, Water, DMSO, Methanol |
| Form | Solid |
| Storage Temperature | Refrigerator (short-term at RT, long-term at -20°C) |
The compound exhibits typical characteristics of quaternary ammonium salts, with good solubility in polar solvents and a relatively high melting point, indicating strong ionic interactions in its crystal structure .
Structural Characteristics
N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride possesses a distinctive chemical structure that contributes to its specialized functions in biochemical applications. The structure features a positively charged nitrogen atom bonded to two n-butyl groups and a propyl chain that connects to a 4-nitrobenzoate group through an ester linkage.
The key structural elements include:
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A quaternary ammonium center that provides a positive charge
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Two hydrophobic n-butyl chains that contribute to the compound's amphiphilic properties
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A propyl linker that connects the quaternary nitrogen to the ester functionality
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A 4-nitrobenzoate group featuring a nitro substituent that enables specialized interactions in biological systems
This structural arrangement is particularly important for the compound's function in proteomics applications, where the interplay between the charged ammonium center and the aromatic nitrobenzoate group facilitates specific interactions with glycopeptides.
Applications in Proteomics
The primary application of N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride lies in the field of proteomics, particularly in the enrichment of glycopeptides. This specialized function makes it a valuable tool for researchers studying glycoproteins and their roles in biological processes.
Glycopeptides, which are peptides with attached carbohydrate molecules (glycans), play crucial roles in numerous biological functions, including:
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Cell recognition and signaling
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Immune response regulation
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Protein folding and stability
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Cell-cell adhesion processes
The unique chemical properties of N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride enable selective interactions with glycopeptides, facilitating their isolation and subsequent analysis. This capability is particularly valuable in glycoproteomics research, where identifying and characterizing glycopeptides can provide insights into disease mechanisms and potential therapeutic targets.
| Research Area | Potential Application |
|---|---|
| Pharmaceutical Research | Drug delivery systems, particularly for targeting specific cellular components |
| Materials Science | Development of specialized coatings or materials with amphiphilic properties |
| Analytical Chemistry | Chromatographic separation of complex biological mixtures |
| Biochemical Assays | Probe for studying protein-glycan interactions |
| Organic Synthesis | Precursor for more complex molecules with specialized functions |
The presence of the nitro group in the structure provides opportunities for further chemical modifications, potentially expanding the range of applications in organic synthesis and material development.
| Supplier | Product Number | Package Size | Price (USD) |
|---|---|---|---|
| TRC | D425485 | 10g | $120 |
| United States Biological | D3483-50 | 10g | $403 |
| Medical Isotopes, Inc. | 9237 | 10g | $810 |
| Medical Isotopes, Inc. | 9237 | 50g | $1,480 |
These price variations highlight the importance of comparing suppliers when sourcing specialized research chemicals. The significant price differences for the same quantity (10g) suggest potential variations in purity, quality control, or manufacturing processes among suppliers .
Comparison with Related Compounds
N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride belongs to a broader family of quaternary ammonium compounds. Comparing its properties and applications with related compounds provides context for understanding its specific utility in research settings.
While the search results don't provide specific examples of structurally similar compounds, it's worth noting that quaternary ammonium compounds generally share several characteristics:
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Positive charge on the nitrogen atom
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Amphiphilic properties due to the combination of charged and hydrophobic portions
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Potential applications in various fields including antimicrobial agents, phase-transfer catalysts, and surfactants
The specific combination of structural elements in N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride, particularly the nitrobenzoate group, distinguishes it from other quaternary ammonium compounds and enables its specialized function in glycopeptide enrichment.
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